1h,2h,3h,5h,6h,7h-Pyrrolo[1,2-c]pyrimidine-1,3-dione
CAS No.: 132332-43-5
Cat. No.: VC4820801
Molecular Formula: C7H8N2O2
Molecular Weight: 152.153
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132332-43-5 |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.153 |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione |
| Standard InChI | InChI=1S/C7H8N2O2/c10-6-4-5-2-1-3-9(5)7(11)8-6/h4H,1-3H2,(H,8,10,11) |
| Standard InChI Key | BCXGCRJJPWXXFA-UHFFFAOYSA-N |
| SMILES | C1CC2=CC(=O)NC(=O)N2C1 |
Introduction
Chemical Structure and Properties
The molecular structure of 1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-1,3-dione consists of a pyrrole ring fused to a pyrimidine-dione system. The pyrimidine ring incorporates two ketone groups at positions 1 and 3, while the pyrrole ring contributes aromaticity and planar geometry. The IUPAC name derives from the numbering scheme that prioritizes the pyrimidine ring, with the pyrrole fused at the 1,2-c positions.
Key Structural Features:
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Molecular Formula: C₈H₇N₃O₂ (calculated for the non-methylated parent structure).
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Fused Ring System: Pyrimidine (six-membered) fused to pyrrole (five-membered).
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Functional Groups: Two ketone groups (dione) and one secondary amine.
The compound’s structural analogs, such as 1,3-dimethyl derivatives, exhibit similar reactivity but differ in solubility and hydrogen-bonding capacity due to methyl substitution .
Synthesis and Production Methods
Multicomponent Reaction Strategies
The synthesis of pyrrolo[1,2-c]pyrimidine-diones often employs multicomponent reactions (MCRs) involving cyclic 1,3-dicarbonyl compounds, amines, and glyoxal derivatives. A representative protocol from recent literature involves:
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 1,3-Indanedione, 4-methoxyaniline, 1,3-dimethylbarbituric acid, 4-methylphenylglyoxal hydrate | Ethanol, reflux, 30 min | 89% |
This catalyst-free method achieves chemoselectivity by leveraging the nucleophilic reactivity of in situ-generated enamines. The reaction proceeds via a domino sequence:
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Formation of an enamine intermediate from the amine and dicarbonyl compound.
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Nucleophilic attack on the glyoxal derivative.
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Cyclization and aromatization to form the fused ring system .
Alternative Routes
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Cyclocondensation: Heating dicarbonyl compounds with urea or thiourea derivatives under acidic conditions.
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Solid-Phase Synthesis: Utilized for high-throughput generation of analogs in drug discovery pipelines.
Physicochemical Characteristics
Spectral Data
Infrared (IR) and nuclear magnetic resonance (NMR) spectra provide critical insights into functional groups and ring conformation:
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IR (KBr): Strong absorptions at ~1690 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (aromatic C=C) .
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¹H NMR (CDCl₃): Signals between δ 7.40–6.37 ppm (aromatic protons), δ 4.52 ppm (bridgehead proton), and δ 3.38 ppm (N-methyl groups in derivatives) .
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds reveals melting points exceeding 275°C, indicative of high thermal stability .
Biological Activities and Applications
Mechanistic studies suggest interference with bacterial cell wall synthesis via inhibition of penicillin-binding proteins .
Anticancer Activity
Derivatives of this scaffold demonstrate cytotoxicity against cancer cell lines by inducing apoptosis. Key mechanisms include:
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ERK Pathway Inhibition: Suppression of extracellular signal-regulated kinase (ERK) phosphorylation.
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Cell Cycle Arrest: G1/S phase arrest mediated by p21 upregulation .
Research Findings and Case Studies
Case Study: Optimization of Synthetic Yield
A 2025 study systematically evaluated solvent effects on reaction efficiency:
| Solvent | Yield (%) |
|---|---|
| Ethanol | 89 |
| Water | 24 |
| Acetonitrile | 59 |
Ethanol’s polar aprotic nature facilitates enamine formation and stabilizes intermediates, justifying its superiority .
Industrial Scale-Up Challenges
Industrial production faces hurdles in waste management due to stoichiometric byproducts. Continuous flow reactors are being explored to enhance atom economy and reduce environmental impact .
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